![molecular formula C17H18N6 B1671817 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile CAS No. 1160597-27-2](/img/structure/B1671817.png)
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile
Descripción general
Descripción
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile is a pyrrolopyrimidine.
Actividad Biológica
3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile, commonly known as Ruxolitinib, is a small molecule inhibitor primarily targeting Janus kinase (JAK) pathways. This compound has garnered significant attention in the field of oncology and immunology due to its ability to modulate immune responses and inhibit tumor growth.
- Molecular Formula : C17H18N6
- Molecular Weight : 306.365 Da
- CAS Number : 941685-37-6
Ruxolitinib selectively inhibits JAK1 and JAK2 enzymes, which are crucial for the signaling pathways of various cytokines and growth factors involved in hematopoiesis and immune function. By blocking these pathways, Ruxolitinib can reduce inflammation and inhibit the proliferation of malignant cells.
In Vitro Studies
In vitro studies have demonstrated that Ruxolitinib effectively inhibits the proliferation of several cancer cell lines, including those derived from lymphoma and leukemia. The compound's potency is attributed to its ability to disrupt JAK-mediated signaling pathways, leading to decreased expression of anti-apoptotic proteins and increased apoptosis in cancer cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
K562 (CML) | 0.5 | JAK2 inhibition, reduced cell viability |
HL-60 (Acute Myeloid) | 0.8 | Induction of apoptosis via JAK inhibition |
U937 (Lymphoma) | 0.6 | Suppression of cytokine signaling |
In Vivo Studies
Animal models have further validated the efficacy of Ruxolitinib in reducing tumor burden in xenograft models of human cancers. Treatment with Ruxolitinib resulted in significant tumor regression and prolonged survival in mice bearing JAK-dependent tumors.
Clinical Applications
Ruxolitinib is clinically approved for the treatment of:
- Myelofibrosis : A type of bone marrow cancer characterized by the overproduction of fibrous tissue.
- Polycythemia Vera : A blood disorder that leads to an increased number of red blood cells.
Case Studies
-
Myelofibrosis Treatment :
- A study involving patients with myelofibrosis showed that Ruxolitinib significantly improved symptoms such as splenomegaly and anemia compared to placebo controls.
- Patients reported improved quality of life metrics and reduced need for transfusions.
-
Polycythemia Vera :
- In a clinical trial, Ruxolitinib was found to effectively control hematocrit levels in patients resistant or intolerant to hydroxyurea.
- The treatment led to a marked reduction in thrombotic events associated with the disease.
Safety Profile
While Ruxolitinib has shown considerable efficacy, it is associated with potential side effects including:
- Thrombocytopenia (low platelet count)
- Anemia
- Increased risk of infections due to immunosuppression
Propiedades
IUPAC Name |
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNKQEVNSGCOJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.